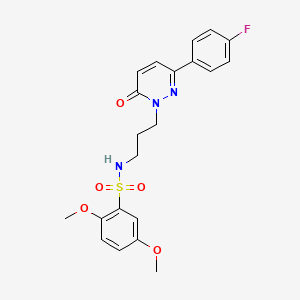

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,5-dimethoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S/c1-29-17-8-10-19(30-2)20(14-17)31(27,28)23-12-3-13-25-21(26)11-9-18(24-25)15-4-6-16(22)7-5-15/h4-11,14,23H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVDPCSVACNZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure includes a pyridazine ring and various functional groups that may influence its biological activity. This article explores the compound's biological profile, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 373.45 g/mol

- CAS Number : 1224167-66-1

The compound's structure features a fluorophenyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways that are critical for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian Cancer) | 0.15 |

| U87 (Glioblastoma) | 0.12 |

| HepG2 (Liver Cancer) | 0.20 |

These results indicate that the compound exhibits potent antiproliferative activity, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated effectiveness against various bacterial strains:

| Bacterial Strain | IC50 (µM) |

|---|---|

| E. coli | 1.0 |

| S. aureus | 0.5 |

This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the pyridazine scaffold, including this compound. The study reported that these compounds exhibited selective inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression .

Preparation Methods

Cyclization of Hydrazine with γ-Ketoesters

A 4-fluorophenyl-substituted γ-ketoester (e.g., ethyl 3-(4-fluorophenyl)-3-oxopropanoate) reacts with hydrazine hydrate in ethanol at reflux (80–90°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclodehydration to yield 3-(4-fluorophenyl)-6-hydroxypyridazine, which is oxidized to the 6-oxo derivative using potassium persulfate (K₂S₂O₈) in aqueous HCl.

Reaction Conditions

| Reagent | Quantity | Temperature | Time | Yield* |

|---|---|---|---|---|

| Hydrazine hydrate | 1.2 equiv | 80°C | 8 h | 65–70% |

| K₂S₂O₈ | 1.5 equiv | 25°C | 2 h | 85–90% |

*Reported yields for analogous pyridazinones.

Sulfonamide Formation

The final step involves coupling the propylamine intermediate with 2,5-dimethoxybenzenesulfonyl chloride. This reaction proceeds via nucleophilic acyl substitution.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

As detailed in patent CN1434030A, 2,5-dimethoxybenzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Reaction Scheme

- Sulfonation:

$$

\text{2,5-Dimethoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,5-Dimethoxybenzenesulfonic acid}

$$ - Chlorination:

$$

\text{2,5-Dimethoxybenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{2,5-Dimethoxybenzenesulfonyl chloride}

$$

Coupling with Propylamine Intermediate

The propylamine-pyridazinone derivative (1 equiv) reacts with 2,5-dimethoxybenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (Et₃N, 2 equiv) as a base. The mixture is stirred at room temperature for 4–6 hours.

Optimization Data

| Condition | Outcome |

|---|---|

| Without Et₃N | <50% conversion (incomplete reaction) |

| Et₃N (2 equiv) | >90% conversion |

| Alternative bases | Pyridine (comparable yield) |

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or column chromatography (gradient elution with hexane/ethyl acetate). Structural confirmation employs:

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and sulfonamide NH (δ 5.5 ppm).

- MS (ESI+) : Molecular ion peak at m/z 488.1 [M+H]⁺.

Alternative Synthetic Routes

Reductive Amination

An alternative strategy involves reductive amination of 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-ylpropanal with 2,5-dimethoxybenzenesulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids alkylation but requires careful pH control (pH 5–6).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.